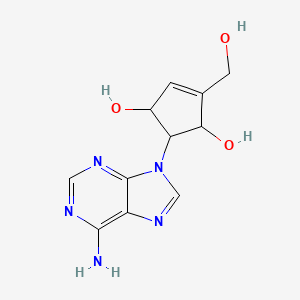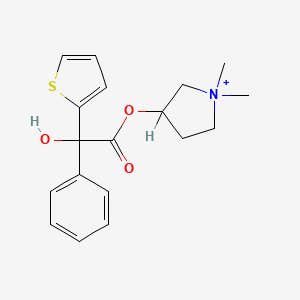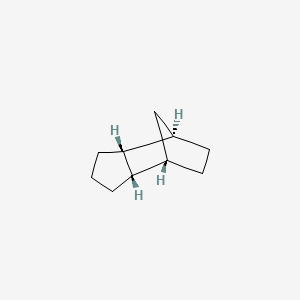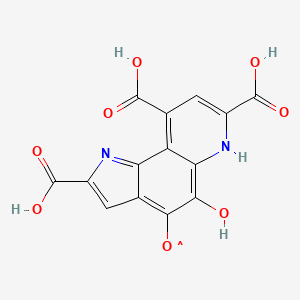
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one is a complex organic compound with the molecular formula C14H7N2O8 It is characterized by its unique structure, which includes a pyrroloquinoline core with multiple carboxyl and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrroloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The carboxyl and hydroxyl groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly employed in substitution reactions.
Major Products
Applications De Recherche Scientifique
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its quinoline core can intercalate with DNA, potentially inhibiting the replication of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol: Lacks the additional carboxyl group at the 5-position.
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-one: Lacks the hydroxyl group at the 4-position.
Uniqueness
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
84371-05-1 |
|---|---|
Formule moléculaire |
C14H8N2O8 |
Poids moléculaire |
332.22 g/mol |
Nom IUPAC |
4,5-dihydroxy-6H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid |
InChI |
InChI=1S/C14H8N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,16-18H,(H,19,20)(H,21,22)(H,23,24) |
Clé InChI |
QKZCLDGSTDNTDJ-UHFFFAOYSA-N |
SMILES |
C1=C(NC2=C(C(=C3C=C(N=C3C2=C1C(=O)O)C(=O)O)[O])O)C(=O)O |
SMILES canonique |
C1=C(NC2=C(C(=C3C=C(N=C3C2=C1C(=O)O)C(=O)O)O)O)C(=O)O |
| 84371-05-1 | |
Synonymes |
2,7,9-tricarboxy-1H-pyrrolo (2,3-f)quinoline-4-one-5-ol 2,7,9-tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one PQQH pyrrolo-quinoline semiquinone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B1210978.png)

![2-[1-(2-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B1210981.png)
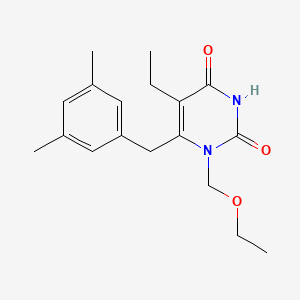
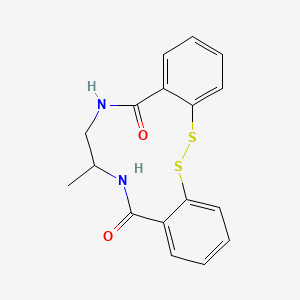
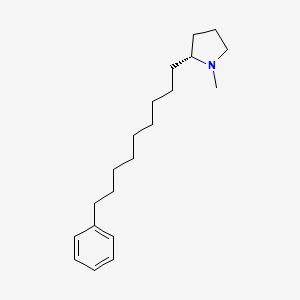
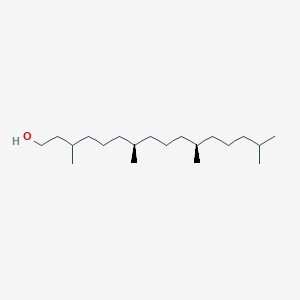
![(1R,2R,5R,6S,8S,11R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one](/img/structure/B1210987.png)
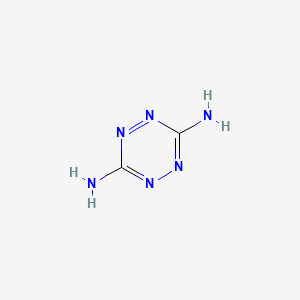
![Imidazo[2,1-b]thiazole](/img/structure/B1210989.png)
